2-bromo-5-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide
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Overview
Description
2-bromo-5-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is a synthetic organic compound with the molecular formula C17H23BrN2O3 and a molecular weight of 383.286. This compound is characterized by the presence of a bromine atom, a methoxy group, and a morpholinylcyclobutylmethyl substituent on the benzamide core.
Preparation Methods
Chemical Reactions Analysis
2-bromo-5-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-5-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-bromo-5-methoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can be compared with similar compounds, such as:
2-Bromo-5-methoxybenzamide: Lacks the morpholinylcyclobutylmethyl group, resulting in different chemical and biological properties.
5-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide:
2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide: Lacks the methoxy group, influencing its chemical behavior and interactions.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O3/c1-22-13-3-4-15(18)14(11-13)16(21)19-12-17(5-2-6-17)20-7-9-23-10-8-20/h3-4,11H,2,5-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPDZPCJMXYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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